molecular formula C17H15Cl2N3O2S B2746379 5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-53-7

5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2746379
CAS RN: 900004-53-7
M. Wt: 396.29
InChI Key: ZAGWODSSCUQVOE-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines is quite diverse, allowing for a wide range of potential therapeutic applications . For example, a study on the crystal structure of a similar compound, 3-((2,4-dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine, has been published .


Chemical Reactions Analysis

The reactivity of pyrimidines can be quite diverse, depending on the substituents attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and substituents .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising therapeutic agents for cancer treatment, as they can halt the proliferation of tumor cells. The compound’s ability to inhibit CDK2 could be leveraged to develop new anticancer drugs with improved selectivity and efficacy.

Pharmacological Studies: Enzymatic Activity Modulation

In pharmacology, the modulation of enzymatic activity is crucial for drug development. This compound could be used to study its effects on various enzymes, potentially leading to the discovery of new pharmacological agents . For instance, its impact on enzymes like acetylcholinesterase could be explored, which is relevant for conditions such as Alzheimer’s disease.

Biological Research: Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated against different cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . Understanding its cytotoxicity can provide insights into its mechanism of action and help in the design of targeted therapies for cancer treatment.

Chemistry: Synthesis of Novel Derivatives

In the field of chemistry, this compound serves as a scaffold for the synthesis of novel derivatives . Researchers can modify its structure to create new compounds with potential applications in various fields, including medicinal chemistry and materials science.

Antimicrobial Research: Inhibitor Design

Derivatives of this compound have been explored as inhibitors against specific bacterial targets, such as TrmD from Haemophilus influenzae . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Neuropharmacology: Neurotoxicity Evaluation

The compound’s potential neurotoxic effects can be investigated, which is important for assessing the safety profile of new therapeutic agents . Studies could focus on its impact on behavioral parameters and neurological enzymes, contributing to the understanding of its pharmacodynamics.

Future Directions

There is ongoing research into the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c1-9-7-20-15-13(16(23)22(3)17(24)21(15)2)14(9)25-8-10-4-5-11(18)12(19)6-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGWODSSCUQVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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